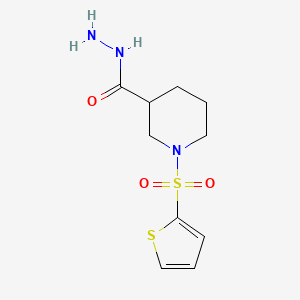

1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide

Description

1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide is a heterocyclic compound featuring a piperidine ring substituted with a carbohydrazide group at position 3 and a thiophene-2-sulfonyl moiety at position 1. This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications that influence solubility, stability, and pharmacological activity.

Properties

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c11-12-10(14)8-3-1-5-13(7-8)18(15,16)9-4-2-6-17-9/h2,4,6,8H,1,3,5,7,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXCMOZCUIPBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide typically involves the following steps:

Thiophene Derivative Preparation: The starting material, thiophene-2-sulfonyl chloride, is prepared through the chlorosulfonation of thiophene.

Piperidine Derivative Preparation: Piperidine-3-carboxylic acid is synthesized through various methods, including the cyclization of amino acids or the reduction of corresponding keto acids.

Coupling Reaction: The thiophene derivative is then coupled with the piperidine derivative using appropriate coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a base (e.g., triethylamine) to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert functional groups within the compound, such as converting nitro groups to amino groups.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are frequently used.

Substitution: Nucleophiles like ammonia, amines, and organometallic reagents are used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.

Reduction Products: Amines, alcohols, and hydrocarbons.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a piperidine ring, a thiophene moiety, and a sulfonyl group. These components contribute to its reactivity and biological properties. The general structure can be represented as follows:

Oncology

One of the primary applications of 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide is in cancer research. Initial studies suggest that derivatives of piperidine, including this compound, may have potential as clinical agents against various cancers such as breast, prostate, colon, lung, and ovarian cancers. The mechanism involves modulation of critical signaling pathways associated with cancer development, including:

- STAT-3

- NF-κB

- PI3K/Akt

- JNK/p38-MAPK

- TGF-β/SMAD

These pathways are crucial for tumor growth and metastasis, indicating that the compound could play a role in developing targeted cancer therapies.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further derivatization, leading to the creation of new compounds with potentially enhanced biological activities or improved pharmacological properties. This application is particularly relevant in drug discovery and development processes.

Case Studies

While specific case studies directly involving this compound remain sparse, ongoing research into related piperidine derivatives highlights their promising roles in therapeutic applications. For instance:

- Breast Cancer Treatment : A study indicated that piperidine derivatives could enhance the efficacy of existing chemotherapeutic agents through synergistic effects on cancer cell signaling pathways.

- Antibacterial Activity : Research on similar carbohydrazide derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting that structural modifications could yield potent new antibiotics.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit bacterial quorum sensing, a process by which bacteria communicate and coordinate their behavior. This inhibition can disrupt bacterial virulence and biofilm formation, making it a potential candidate for antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide and related piperidine-carbohydrazide derivatives:

Notes:

- Steric Considerations : Thiophene’s smaller size relative to benzene may reduce steric hindrance, enhancing binding pocket accessibility .

- Synthetic Accessibility : The synthesis of 1-(4-chlorophenylsulfonyl)piperidine-3-carbohydrazide () via sulfonylation under basic conditions suggests a scalable route for analogous compounds, including the thiophene derivative.

Research Findings and Implications

- Pharmacological Potential: The thiophene sulfonyl group’s sulfur atom may participate in hydrogen bonding or π-π stacking, critical for enzyme inhibition (e.g., kinases or proteases). This contrasts with 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide, where the chlorobenzyl group primarily contributes to hydrophobic interactions .

- Solubility and Stability : Compared to the benzenesulfonyl analog, the thiophene derivative’s heteroaromatic ring could improve aqueous solubility while maintaining membrane permeability .

- Clinical Relevance : The approval of a structurally complex piperidine-carbohydrazide derivative for cancer cachexia () underscores the scaffold’s adaptability for diverse therapeutic indications, suggesting promise for further optimization of the thiophene sulfonyl variant .

Biological Activity

1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide (CAS No. 488118-79-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C10H15N3O3S

Molecular Weight: 245.31 g/mol

This compound features a piperidine ring substituted with a thiophenesulfonyl group and a carbohydrazide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The sulfonamide group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Cellular Signaling Modulation: The hydrazide moiety may influence signaling pathways related to cell survival and proliferation.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing the thiophene and piperidine moieties. For instance, derivatives of piperidine with thiophene substitutions have shown promising results against various bacterial strains.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Active against Staphylococcus aureus | TBD |

| Related Thiophene Derivative | Active against E. coli | 0.22 - 0.25 |

The minimum inhibitory concentration (MIC) values suggest that modifications to the thiophene or piperidine structure can enhance antimicrobial efficacy .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through the inhibition of cancer cell proliferation. Research into structurally similar compounds has shown that modifications can lead to significant cytotoxicity against various cancer cell lines.

Case Study: A study involving a series of piperidine derivatives demonstrated that compounds with similar structural features exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Evaluation: A synthesis route involving cyanoacetohydrazide was reported, leading to various heterocyclic derivatives with notable biological activities .

- In Vitro Studies: Compounds were tested in vitro against various pathogens and cancer cell lines, yielding promising results in both antimicrobial and anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.